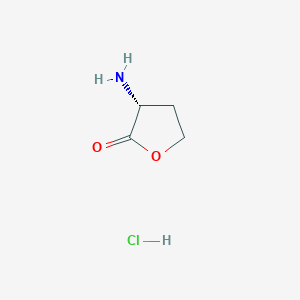
4-(4-Bromobutyl)pyridine
Übersicht
Beschreibung
“4-(4-Bromobutyl)pyridine” is a chemical compound with the molecular formula C9H12BrN . It contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . This methodology has been applied to the synthesis of a privileged pyridine scaffold containing biologically relevant molecules .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromobutyl)pyridine” includes a pyridine ring attached to a four-carbon chain that ends with a bromine atom . The molecule contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .
Wissenschaftliche Forschungsanwendungen
Pyridine Functionalization : Pyridines, including 4-(4-Bromobutyl)pyridine, can be converted into heterocyclic phosphonium salts. This transformation offers 4-position selectivity for various bond-forming processes, including reactions with nucleophiles and transition-metal cross-couplings (Dolewski, Hilton, & McNally, 2017).
Synthesis of Pyridine Derivatives : Studies have demonstrated the regioselective, mild bromination of thieno[2,3-b]pyridine, leading to the synthesis of various 4-substituted thieno[2,3-b]pyridines (Lucas et al., 2015).
Pharmaceutical Applications : 4-(4-Bromobutyl)pyridine derivatives have been used in the synthesis of pharmaceuticals like telithromycin, demonstrating its potential in antibiotic development (Xiao-kai, 2009).
Biological Activities : Novel pyridine derivatives synthesized from 4-(4-Bromobutyl)pyridine have shown potential anti-thrombolytic and biofilm inhibition activities, demonstrating its relevance in biomedical research (Ahmad et al., 2017).
Multiple Sclerosis Treatment : 4-aminopyridine, a derivative, improves symptoms in multiple sclerosis patients by potentiating synaptic transmission and increasing muscle twitch tension (Smith, Felts, & John, 2000).
Chemical Synthesis : Various studies have focused on the synthesis of substituted pyridines and their derivatives, demonstrating the versatility of 4-(4-Bromobutyl)pyridine in chemical synthesis (Prostakov et al., 1982; Shelepyuk et al., 2015; Duan et al., 2004; Nazeer et al., 2020).
Environmental Applications : Modified poly(4-vinyl pyridine) particles, derived from pyridine compounds, have been found to possess highly bactericidal characteristics and increased absorption capacity, relevant for environmental applications (Sahiner & Yasar, 2013).
Liquid Crystal Synthesis : The compound has been used in the synthesis of liquid crystalline compounds, showcasing its application in materials science (Chia, Shen, & Lin, 2001).
Safety and Hazards
Zukünftige Richtungen
The future directions of “4-(4-Bromobutyl)pyridine” research could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Eigenschaften
IUPAC Name |
4-(4-bromobutyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAWJKTZXUKBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



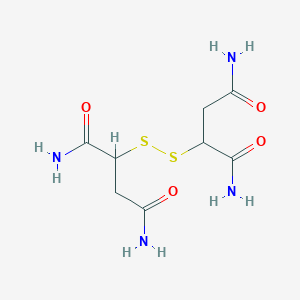
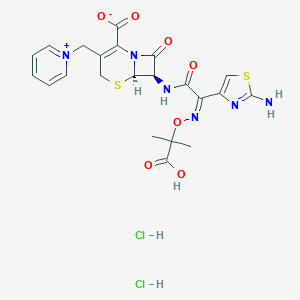
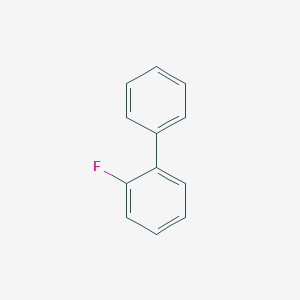


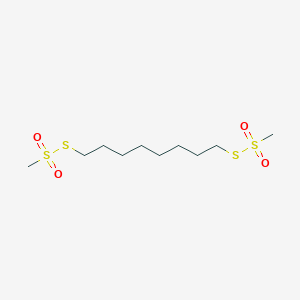
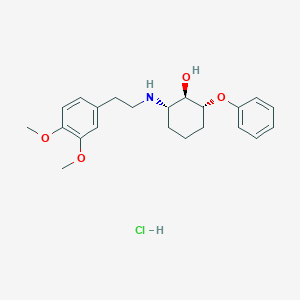


![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)

